Product packaging for 5-Cyclopentylpyridin-3-ol(Cat. No.:)

5-Cyclopentylpyridin-3-ol

Cat. No.: B13237158
M. Wt: 163.22 g/mol
InChI Key: KUUBPLOPMXJZAW-UHFFFAOYSA-N
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Description

Research Applications and Value 5-Cyclopentylpyridin-3-ol is a chemical compound featuring a pyridine core substituted with a hydroxyl group and a cyclopentyl moiety. This structure makes it a valuable intermediate in organic synthesis and pharmaceutical research. The cyclopentyl group is a common feature in medicinal chemistry, often used to optimize the pharmacokinetic properties of drug candidates by influencing their lipophilicity and metabolic stability . Potential Research Uses Based on its structural features, this compound serves as a versatile building block. Its primary research application lies in its use as a key synthetic intermediate. It can be utilized in the development of more complex heterocyclic systems, which are core structures in numerous pharmacologically active compounds . The pyridine scaffold is a privileged structure in drug discovery, found in molecules with a wide spectrum of activities, including antimicrobial, anticancer, and neurological applications . Furthermore, the presence of the hydroxyl group provides a site for hydrogen bonding, which can be critical for interactions with biological targets, while the cyclopentyl ring can contribute to conformational restraint and enhanced binding affinity . Handling and Safety This product is labeled with the required statement "For Research Use Only" and is not intended for diagnostic or therapeutic purposes. It is strictly prohibited for personal use. Researchers should consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B13237158 5-Cyclopentylpyridin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

5-cyclopentylpyridin-3-ol

InChI

InChI=1S/C10H13NO/c12-10-5-9(6-11-7-10)8-3-1-2-4-8/h5-8,12H,1-4H2

InChI Key

KUUBPLOPMXJZAW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=CN=C2)O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Cyclopentylpyridin 3 Ol

Retrosynthetic Analysis of the 5-Cyclopentylpyridin-3-ol Skeleton

A retrosynthetic analysis of this compound suggests several strategic disconnections. A primary disconnection can be made at the C-C bond between the pyridine (B92270) ring and the cyclopentyl group, and at the C-O bond of the hydroxyl group. This leads to a pyridyl core and a separate cyclopentyl precursor. The pyridyl core can be further disconnected through various ring-forming strategies.

Another approach involves disconnecting the pyridine ring itself. This could involve breaking the ring down into simpler, acyclic precursors that can be assembled through cyclocondensation or cycloaddition reactions. For instance, the pyridine ring can be envisioned as being formed from the reaction of a 1,5-dicarbonyl compound with an ammonia (B1221849) source. baranlab.orgyoutube.com

Classical and Modern Approaches to Pyridine Ring Formation

The construction of the pyridine ring is a cornerstone of the synthesis of this compound. Both classical and modern methods offer a diverse toolkit for this purpose.

Cyclocondensation Reactions Employing Precursors

Cyclocondensation reactions are a well-established and widely used method for pyridine synthesis. nih.govbaranlab.orgyoutube.com These reactions typically involve the condensation of carbonyl compounds with an ammonia source to form the pyridine ring. baranlab.orgyoutube.com

One of the most common approaches is the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine (B1217469), which is subsequently oxidized to the pyridine. wikipedia.org Variations of this method allow for the synthesis of asymmetrically substituted pyridines. baranlab.org Another classical method is the Chichibabin pyridine synthesis, which uses aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, though it often suffers from low yields. wikipedia.org

Modern advancements in cyclocondensation reactions focus on improving efficiency, regioselectivity, and substrate scope. The use of microwave heating or flow chemistry can accelerate these reactions and improve yields. acsgcipr.org Furthermore, the development of new precursors and catalysts has expanded the range of accessible substitution patterns. For instance, the reaction of β-enaminodiketones with aromatic amidines can lead to polysubstituted pyridinone derivatives. nih.gov

Reaction Type Precursors Key Features Reference(s)
Hantzsch Pyridine Synthesisβ-ketoester, aldehyde, ammoniaForms dihydropyridine intermediate, requires oxidation. wikipedia.org
Chichibabin Pyridine SynthesisAldehydes, ketones, α,β-unsaturated carbonyls, ammoniaOften results in low yields. wikipedia.org
Modern Cyclocondensationβ-enaminodiketones, aromatic amidinesProvides access to polysubstituted pyridinones. nih.gov

Palladium-Catalyzed Cross-Coupling Strategies for Cyclopentyl Incorporation

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds. nih.govyoutube.com In the context of synthesizing this compound, these reactions are particularly valuable for introducing the cyclopentyl group onto a pre-functionalized pyridine ring.

Common cross-coupling reactions that can be employed include the Suzuki-Miyaura coupling (using a boronic acid or ester), the Stille coupling (using an organotin reagent), and the Negishi coupling (using an organozinc reagent). These reactions offer high functional group tolerance and allow for the late-stage introduction of the cyclopentyl moiety. nih.govnih.gov

For instance, a 5-halopyridin-3-ol derivative can be coupled with a cyclopentylboronic acid or a cyclopentylzinc reagent in the presence of a palladium catalyst to afford the desired product. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. nih.govrsc.org

Coupling Reaction Cyclopentyl Precursor Pyridine Precursor Catalyst System Reference(s)
Suzuki-MiyauraCyclopentylboronic acid/ester5-Halopyridin-3-olPd catalyst, base nih.gov
StilleCyclopentylstannane5-Halopyridin-3-olPd catalyst nih.gov
NegishiCyclopentylzinc halide5-Halopyridin-3-olPd catalyst nih.gov
C-H/C-H Cross-CouplingCyclopentanePyridine N-oxidePd catalyst, oxidant rsc.org

Regioselective Hydroxylation and Derivatization

The introduction of a hydroxyl group at the C3 position of the pyridine ring is a significant challenge due to the electronic properties of the heterocycle. acs.orgacs.org Direct C-H hydroxylation is often difficult to control regioselectively.

One modern approach involves the photochemical valence isomerization of pyridine N-oxides. acs.orgacs.org This metal-free method allows for the formal C3 selective hydroxylation of pyridines with good functional group tolerance. The resulting 3-hydroxypyridines can then be further derivatized. acs.orgacs.org

Another strategy is to utilize enzymatic hydroxylation. For example, certain bacterial strains can regioselectively hydroxylate pyridine carboxylic acids at the C2 position. nih.gov While not directly applicable to the C3 position, this highlights the potential of biocatalysis in achieving regioselective hydroxylation.

Derivatization of the hydroxyl group can also be a key step in the synthesis. For example, 3-hydroxypyridine (B118123) can be converted to N-substituted 3-hydroxypyridinium (B1257355) salts, which are versatile intermediates. acs.org

Method Key Features Reference(s)
Photochemical Valence IsomerizationMetal-free, C3-selective hydroxylation of pyridine N-oxides. acs.orgacs.org
Enzymatic HydroxylationRegioselective hydroxylation, though may not target the desired position directly. nih.gov
DerivatizationConversion to versatile intermediates like N-substituted 3-hydroxypyridinium salts. acs.org

Novel Catalytic Systems in the Synthesis of this compound

The development of novel catalytic systems has revolutionized the synthesis of substituted pyridines, offering milder reaction conditions, higher efficiency, and greater functional group tolerance. nih.govacsgcipr.orgorganic-chemistry.org

Transition Metal-Mediated Syntheses

Transition metal catalysis plays a pivotal role in modern pyridine synthesis. acsgcipr.orgorganic-chemistry.orgelsevier.com A variety of metals, including palladium, copper, rhodium, and iron, have been employed to catalyze different types of pyridine-forming reactions. nih.govacsgcipr.orgorganic-chemistry.org

Metal-catalyzed cycloaddition reactions, such as the [2+2+2] cycloaddition of alkynes and nitriles, provide a convergent and atom-efficient route to pyridines. acsgcipr.org Rhodium and cobalt complexes are often used to catalyze these transformations.

Copper-catalyzed reactions have also emerged as powerful tools. For example, a copper-catalyzed cascade reaction involving the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates leads to the formation of highly substituted pyridines. nih.gov

Iron-catalyzed cyclization of ketoxime acetates and aldehydes offers a greener and more sustainable approach to the synthesis of symmetrical pyridines. acsgcipr.org

Metal Catalyst Reaction Type Precursors Key Advantages Reference(s)
Rhodium, Cobalt[2+2+2] CycloadditionAlkynes, nitrilesConvergent, atom-efficient. acsgcipr.org
CopperCascade ReactionAlkenylboronic acids, ketoxime O-pentafluorobenzoatesMild conditions, good functional group tolerance. nih.gov
IronCyclizationKetoxime acetates, aldehydesGreen and sustainable. acsgcipr.org
PalladiumCross-CouplingAryl halides, cyclopentyl organometallicsHigh functional group tolerance, late-stage functionalization. nih.gov

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful strategy for the synthesis of pyridine scaffolds, often under mild conditions. For a target like this compound, key bond-forming reactions in the assembly of the pyridine ring can be facilitated by organocatalysts. For instance, the formation of highly functionalized pyridazines has been achieved through a one-pot organocatalytic route starting from Morita-Baylis-Hillman (MBH) carbonates and diazo compounds. nih.gov This methodology demonstrates the capacity of organocatalysis to tolerate significant substrate variation under mild conditions. nih.gov

Key transformations in pyridine synthesis, such as Michael additions and aldol (B89426) condensations, which are fundamental to building the carbon framework, are well-suited to organocatalysis. Various types of organocatalysts could be employed for different steps in a potential synthesis of this compound.

Table 1: Potential Organocatalytic Approaches for Pyridine Synthesis

Catalyst TypeRelevant ReactionRole in Synthesis
Amines (e.g., Proline) Michael Addition / Aldol CondensationFormation of C-C bonds to construct the pyridine backbone from acyclic precursors.
N-Heterocyclic Carbenes (NHCs) Benzoin Condensation / Stetter ReactionUmpolung reactivity to form key carbonyl intermediates.
Phosphines Morita-Baylis-Hillman (MBH) ReactionCreates densely functionalized precursors for cyclization.
Brønsted Acids CyclodehydrationCatalyzes the final ring-closing and aromatization step to form the pyridine ring. beilstein-journals.orgnih.gov

The use of a Brønsted acid catalyst, for example, is crucial in the one-step Bohlmann-Rahtz pyridine synthesis to facilitate both Michael addition and the final cyclodehydration. beilstein-journals.orgnih.gov Such approaches highlight the potential for streamlined, efficient syntheses driven by small-molecule catalysts.

Stereochemical Considerations in this compound Synthesis

While this compound itself is an achiral molecule, the introduction of stereocenters into the cyclopentyl ring or onto the pyridine core is of significant interest, particularly in medicinal chemistry. researchgate.net The development of methods for the enantioselective synthesis of chiral pyridine derivatives is a sought-after goal. researchgate.netresearchgate.net

Chiral Auxiliary Approaches

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the formation of a new stereocenter. york.ac.uk This strategy relies on the auxiliary to create a diastereomeric intermediate that biases the facial approach of a reagent. researchgate.net After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. york.ac.uk

For the synthesis of a chiral derivative of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor fragment. researchgate.netresearchgate.net This approach has been highly successful in the stereoselective construction of natural products and other medicinally relevant compounds. researchgate.net The general process involves three key stages: facile introduction of the auxiliary, a highly diastereoselective bond formation, and mild, non-destructive cleavage of the auxiliary. researchgate.net

General Strategy for Chiral Auxiliary-Mediated Synthesis:

Attachment: An achiral precursor fragment is covalently bonded to a chiral auxiliary (e.g., derived from an inexpensive natural source like an amino acid). researchgate.net

Stereoselective Reaction: The chiral auxiliary directs an intramolecular or intermolecular reaction (e.g., alkylation, aldol reaction, or cycloaddition) to occur with high diastereoselectivity. researchgate.netresearchgate.net

Cleavage: The auxiliary is removed from the now-chiral product, yielding an enantiomerically enriched compound. york.ac.uk

This methodology has been applied to the synthesis of ruthenium polypyridyl complexes, demonstrating its utility in creating chiral metal complexes with elaborate stereochemistry. acs.org

Asymmetric Catalysis for Enantioselective Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. This strategy can be broadly applied to the synthesis of chiral pyridines. researchgate.net

Recent advancements have led to highly enantioselective methods for creating chiral pyridine derivatives. researchgate.net For example, a combination of Lewis acid activation and a copper-chiral diphosphine ligand catalyst has been used to perform highly enantioselective transformations on β-substituted alkenyl pyridines. researchgate.net Another powerful method involves a rhodium-catalyzed asymmetric reductive Heck reaction to produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which are precursors to chiral piperidines like Preclamol and Niraparib. nih.gov

Tandem catalysis, which combines multiple catalytic cycles in one pot, has also emerged as a sophisticated strategy. One such protocol for the C3-allylation of pyridines involves borane-catalyzed hydroboration to form a nucleophilic dihydropyridine, followed by an enantioselective iridium-catalyzed allylation, achieving up to >99% ee. acs.org

Table 2: Examples of Asymmetric Catalysis for Pyridine Functionalization

Catalytic SystemTransformationKey Features
Copper / Chiral Diphosphine Conjugate addition to alkenyl pyridinesRequires Lewis acid co-catalyst; high functional group tolerance. researchgate.net
Rhodium / Chiral Ligand Asymmetric reductive Heck reactionAccesses enantioenriched 3-substituted piperidines from pyridine precursors. nih.gov
Iridium / Chiral Ligand Asymmetric hydrogenation of pyridinium (B92312) saltsEffective for producing chiral piperidines like Ropivacaine. researchgate.net
Borane / Iridium Tandem Catalysis Asymmetric C3-allylation of pyridinesDirect C-H functionalization with high enantioselectivity. acs.org

Continuous Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry, where reagents are pumped through a network of tubes or channels, has become a significant technology in organic synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch methods. organic-chemistry.orgnih.gov The synthesis of heterocyclic compounds, including pyridines, has greatly benefited from this "enabling technology". nih.govresearchgate.net

Microreactor Technologies for Enhanced Reaction Control

Microreactors, which are continuous flow reactors with channels of sub-millimeter dimensions, provide exceptional control over reaction parameters. researchgate.net Their high surface-area-to-volume ratio allows for superior heat transfer and precise temperature management, while rapid mixing enhances reaction rates and selectivity. organic-chemistry.orgresearchgate.net These features minimize safety concerns, especially for highly exothermic or potentially hazardous reactions. organic-chemistry.org

A continuous flow microreactor using a packed-bed of titanium silicalite (TS-1) catalyst has been successfully used for the N-oxidation of various pyridine derivatives with up to 99% yield. organic-chemistry.orgresearchgate.net This system demonstrated remarkable stability, operating continuously for over 800 hours while maintaining catalyst activity, highlighting its potential for large-scale industrial production. organic-chemistry.orgresearchgate.net The automation of such systems allows for tighter quality control through the integration of real-time analytical monitoring. researchgate.net

Microwave-Assisted Continuous Flow Syntheses

The integration of microwave heating with continuous flow systems further accelerates reaction rates, dramatically reducing processing times. beilstein-journals.orgnih.govbeilstein-journals.org This combination of technologies is particularly effective for multicomponent reactions used in heterocyclic synthesis. beilstein-journals.orgnih.gov

The Bohlmann-Rahtz pyridine synthesis, for instance, can be performed in a single step within a microwave flow reactor. beilstein-journals.orgnih.gov This method avoids the need to isolate intermediates and provides the trisubstituted pyridine product as a single regioisomer in good yield. beilstein-journals.orgnih.gov Compared to conventional batch protocols, which can take days, microwave-assisted flow synthesis can often be completed in minutes with improved yields. beilstein-journals.org This approach represents a reliable and scalable method for producing pyridine derivatives. beilstein-journals.org

Table 3: Comparison of Batch vs. Microwave Flow for Pyridine Synthesis

MethodConditionsTimeYieldReference
Batch Microwave EtOH–AcOH, 120 °C5 min86% beilstein-journals.org
Continuous Flow Microwave EtOH–AcOH, 120 °C5 min76% beilstein-journals.org
Continuous Flow Conductive Heating EtOH–AcOH, 120 °C5 min86% beilstein-journals.org

This data illustrates that continuous flow processing, whether with microwave or conductive heating, can achieve comparable or superior results to batch microwave methods while offering significant advantages in terms of scalability and process intensification. beilstein-journals.org

Comparative Analysis of Synthetic Routes for Yield, Efficiency, and Atom Economy

The synthesis of this compound can be approached through various strategic pathways, each with its own set of advantages and disadvantages concerning yield, efficiency, and atom economy. A comparative analysis of plausible synthetic routes provides valuable insights for selecting the most suitable method for laboratory-scale synthesis or industrial production. Here, we analyze three distinct, albeit hypothetical, synthetic routes grounded in established chemical reactions.

Route 1: Suzuki Coupling of a Halopyridine Precursor

This route commences with a commercially available dihalopyridine, such as 3,5-dibromopyridine. The synthesis involves a selective Suzuki-Miyaura cross-coupling reaction to introduce the cyclopentyl group, followed by a nucleophilic substitution to install the hydroxyl group.

Step 1: Monosubstitution via Suzuki-Miyaura Coupling: 3,5-Dibromopyridine is reacted with cyclopentylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate. This reaction is typically performed in a solvent mixture like 1,4-dioxane (B91453) and water. The selectivity for monosubstitution can be controlled by careful management of reaction conditions.

Step 2: Conversion of Bromo to Hydroxyl Group: The resulting 5-bromo-3-cyclopentylpyridine can then be converted to this compound. A common method for this transformation is the Buchwald-Hartwig amination methodology, using a protected amine equivalent, followed by deprotection, or a direct nucleophilic substitution under high temperature and pressure with a hydroxide (B78521) source. A patent for the synthesis of 3-hydroxypyridine from 3-chloropyridine (B48278) suggests a high-temperature reaction with a basic hydroxide. google.com

Route 2: "Anti-Wacker"-Type Cyclization

A more contemporary approach involves the de novo synthesis of the polysubstituted pyridine ring. This method, as described for other polysubstituted 3-hydroxypyridines, offers a high degree of flexibility and control over the substitution pattern. mdpi.comresearchgate.net

Step 1: Preparation of N-propargyl-N-tosyl-aminoaldehyde: This key intermediate is synthesized from a suitable amino acid derivative.

Step 2: Palladium-Catalyzed Arylative Cyclization: The prepared alkyne-aldehyde undergoes a palladium-catalyzed cyclization with an appropriate boronic acid. To obtain the desired product, a cyclopentyl-substituted reactant would be necessary at this stage.

Step 3: Oxidation and Elimination: The resulting tetrahydropyridine (B1245486) is then oxidized, followed by the elimination of p-toluenesulfinic acid to yield the aromatic 3-hydroxypyridine ring.

Route 3: Hetero-Diels-Alder Reaction

This route employs a hetero-Diels-Alder reaction between a 5-alkoxyoxazole and a dienophile to construct the substituted pyridine ring in a single step. rsc.org

Step 1: Synthesis of a Substituted 5-ethoxyoxazole: An oxazole (B20620) bearing a group that can be converted to a cyclopentyl group, or a cyclopentyl group itself, would be required.

Step 2: Hetero-Diels-Alder Reaction: The substituted oxazole is reacted with a suitable dienophile in the presence of a Lewis acid catalyst, such as Nd(OTf)₃, to form a bicyclic intermediate which then rearranges to the 3-hydroxypyridine scaffold.

Comparative Data

The following table provides a comparative overview of the estimated yields, efficiency, and theoretical atom economy for the proposed synthetic routes to this compound. The data for Routes 2 and 3 are based on reported yields for analogous structures.

Parameter Route 1: Suzuki Coupling Route 2: "Anti-Wacker" Cyclization Route 3: Hetero-Diels-Alder
Number of Steps 2-332
Estimated Overall Yield 40-60%30-50%50-70%
Efficiency Relies on commercially available starting materials, but may require challenging purification steps.More complex starting material synthesis, but potentially higher convergence.Fewer steps, potentially leading to higher overall efficiency.
Theoretical Atom Economy Moderate; involves stoichiometric use of organometallic reagents and leaving groups.Low to Moderate; involves a protecting group (tosyl) and several reagents.High; cycloaddition reactions are inherently atom-economical.

Analysis of Findings

Efficiency: In terms of operational simplicity, the Suzuki coupling route (Route 1) may be the most straightforward, as it starts from readily available precursors. researchgate.netnih.gov However, the purification of intermediates can sometimes be challenging. The Hetero-Diels-Alder reaction (Route 3) is highly efficient in terms of step count. rsc.org The "Anti-Wacker" cyclization (Route 2) is the most complex in terms of the number of transformations required. mdpi.comresearchgate.net

Atom Economy: The Hetero-Diels-Alder reaction (Route 3) stands out with the highest theoretical atom economy, a key principle of green chemistry. Cycloadditions are addition reactions and, in an ideal scenario, all atoms of the reactants are incorporated into the product. The Suzuki coupling (Route 1) and the "Anti-Wacker" cyclization (Route 2) have lower atom economies due to the use of stoichiometric reagents, protecting groups, and the generation of byproducts that are not incorporated into the final molecule. wikipedia.orgmdpi.comorganic-chemistry.org

Mechanistic and Kinetic Investigations of 5 Cyclopentylpyridin 3 Ol Formation and Reactivity

Elucidation of Reaction Mechanisms in Key Synthetic Steps

The synthesis of a substituted pyridine (B92270) like 5-Cyclopentylpyridin-3-ol involves a sequence of carefully orchestrated bond-forming events. Elucidating the precise mechanisms of these steps is essential for rational reaction design and optimization. Computational studies, such as those using density functional theory (DFT), are often employed to model reaction pathways and analyze the stability of transition states and intermediates. rsc.org

The construction of the this compound scaffold fundamentally relies on the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to build the pyridine ring and attach the cyclopentyl group.

Pyridine Ring Synthesis: The formation of the pyridine ring itself can be achieved through various cyclization strategies. These reactions often involve the condensation of smaller building blocks, where the key mechanistic steps include nucleophilic additions, eliminations, and cyclizations. The precise pathway can be influenced by catalysts and reaction conditions.

C-C Bond Formation (Cyclopentyl Group Attachment): Attaching the cyclopentyl group to the pyridine ring is typically accomplished via cross-coupling reactions. whiterose.ac.uk Transition metal-catalyzed reactions, such as Suzuki-Miyaura or Negishi couplings, are powerful methods for forming C-C bonds. researchgate.net The mechanism of these reactions generally involves a catalytic cycle with steps of oxidative addition, transmetalation, and reductive elimination, often mediated by a palladium or nickel catalyst. Metal-free alternatives, such as those promoted by N-heterocyclic carbenes (NHCs) for conjugate additions, represent another class of C-B bond formation that can be mechanistically distinct from metal-catalyzed processes. nih.gov

The table below illustrates a conceptual comparison of catalytic methods for bond formation relevant to pyridine synthesis.

Catalytic Method Typical Catalyst Key Mechanistic Feature Bond Formed Potential Application
Suzuki-Miyaura CouplingPalladium (e.g., Pd(PPh₃)₄)Catalytic cycle involving oxidative addition and reductive elimination. researchgate.netC-CAttachment of cyclopentyl group.
N-Heterocyclic Carbene (NHC) CatalysisNHC (e.g., from imidazolium (B1220033) salts)Nucleophilic activation of reagents like diborons. nih.govC-B (precursor to C-C)Metal-free synthesis of boronate esters for subsequent coupling. nih.gov
Chichibabin AminationSodium Amide (NaNH₂)Nucleophilic addition of an amide anion to the pyridine ring. ntu.edu.sgC-NIntroduction of amino groups, which can be precursors to the hydroxyl group.

A significant challenge in mechanistic studies is the detection and characterization of short-lived reaction intermediates, as their structure and stability dictate the reaction's course. nih.gov In the synthesis of pyridinols, several types of intermediates can be postulated:

Charged Intermediates: Polar reactions often proceed through charged intermediates, such as carbocations or carbanions. researchgate.netresearchgate.net For instance, in the formation of the pyridine ring, deprotonated species or intermediates stabilized by Lewis acids may be involved. The stability of these charged species is heavily influenced by the solvent. researchgate.net

Organometallic Complexes: In transition-metal-catalyzed cross-coupling reactions, intermediates are complexes where the substrate and reagents are coordinated to the metal center (e.g., palladium or rhodium). mdpi.com Characterizing these species provides insight into the catalyst's role and the factors controlling selectivity.

Reaction Intermediates in Solution: Observing intermediates directly in the reaction solution is challenging but can be achieved with techniques like NMR spectroscopy. nih.gov Exchange NMR spectroscopy (EXSY), for example, can be used to study the kinetics of rapidly equilibrating species and identify low-abundance intermediates that are crucial for product formation. nih.gov

Kinetic Studies of Catalyzed and Uncatalyzed Reactions

Kinetic studies, which measure reaction rates under various conditions, provide quantitative data on the energy barriers of a reaction. For the synthesis of this compound, kinetics can reveal the efficiency of a catalyst and the rate-determining step of the reaction sequence.

The rate of a reaction can be highly dependent on the presence and nature of a catalyst. For instance, palladium-catalyzed cross-coupling reactions are often orders of magnitude faster than their uncatalyzed counterparts. whiterose.ac.uk Similarly, N-heterocyclic carbenes have been shown to be exceptionally active catalysts for certain bond-forming reactions, with low catalyst loadings (e.g., 2.5 mol%) leading to complete conversion in a short time. nih.gov The choice of ligands attached to a metal catalyst can also profoundly impact reaction rates by tuning the electronic properties and steric environment of the catalytic center. whiterose.ac.uk

Solvent Effects and Reaction Parameter Optimization for Selectivity and Rate Control

The choice of solvent is a critical parameter in organic synthesis, capable of dramatically influencing reaction rates, yields, and selectivity. rsc.orgwikipedia.org This is because solvents can stabilize or destabilize reactants, products, and, most importantly, transition states. researchgate.netwikipedia.org

In the synthesis of a polar molecule like this compound, solvent properties have a profound impact:

Polarity: Polar solvents tend to accelerate reactions that involve the formation of charged or highly polar intermediates and transition states by stabilizing them. researchgate.netwikipedia.org

Coordinating Ability: Solvents can directly coordinate to catalysts or reagents. numberanalytics.com In metal-catalyzed reactions, a coordinating solvent can sometimes compete with ligands, affecting the catalyst's stability and activity. whiterose.ac.uk

Hydrogen Bonding: Solvents capable of hydrogen bonding can influence reaction pathways by interacting with reactants or intermediates that have hydrogen bond donors or acceptors, such as the hydroxyl group in the product or its precursors. researchgate.netnumberanalytics.com

Optimizing reaction parameters involves systematically screening solvents and adjusting temperature and concentrations to favor the desired reaction pathway and suppress side reactions.

The following table summarizes the properties of common solvents and their potential effects on reactions.

Solvent Dielectric Constant (at 25 °C) wikipedia.orgType Potential Effect on Pyridine Synthesis
Water (H₂O)78Protic, PolarStabilizes charged intermediates; may participate in reaction. wikipedia.org
Dimethylsulfoxide (DMSO)47Aprotic, PolarExcellent for stabilizing charged species in SₙAr reactions. wikipedia.org
Acetonitrile (B52724) (MeCN)37Aprotic, PolarGood for a wide range of organic reactions, including metal-catalyzed couplings. wikipedia.orgresearchgate.net
Tetrahydrofuran (THF)7.5Aprotic, Moderately PolarCommon solvent for organometallic reagents.
Toluene2.4Aprotic, NonpolarFavors nonpolar reactions; often used in azeotropic water removal.

Radical Pathways in Pyridine Derivatization

While many syntheses of pyridine derivatives proceed through ionic or concerted pathways, radical reactions offer an alternative mechanistic route. Radical pathways can be initiated by light (photoredox catalysis) or radical initiators. uvm.edu For example, photo-enhanced reactions can induce the homolysis of bonds to generate radical species that then participate in bond formation. uvm.edu The detection of such radical reactivity can be confirmed using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. uvm.edu While less common for the direct synthesis of the pyridinol core, radical reactions could be employed for further derivatization of the this compound molecule, such as late-stage functionalization at other positions on the ring.

Derivatization and Structural Modification of 5 Cyclopentylpyridin 3 Ol

Functionalization of the Pyridin-3-ol Core at Different Positionswikipedia.org

The pyridin-3-ol core presents multiple sites for functionalization. The reactivity of the pyridine (B92270) ring is influenced by the interplay of the ring nitrogen, which is electron-withdrawing, and the hydroxyl group, which is an electron-donating activating group. libretexts.org This dynamic dictates the preferred positions for various substitution reactions.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the hydroxyl group at the 3-position is an activating group and directs electrophiles to the ortho and para positions (C2, C4, and C6). libretexts.org Consequently, electrophilic substitution on 5-Cyclopentylpyridin-3-ol is expected to occur preferentially at the C2, C4, and C6 positions. quimicaorganica.orgyoutube.com The reaction conditions for EAS on pyridine derivatives often need to be harsher than those for benzene. quora.comquora.com

Common electrophilic aromatic substitution reactions applicable to this core include nitration, halogenation, and sulfonation. The specific outcomes depend on the reaction conditions and the directing effects of the substituents.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

ReactionReagentsExpected Major Product(s)Reference
NitrationHNO₃/H₂SO₄2-Nitro-5-cyclopentylpyridin-3-ol, 4-Nitro-5-cyclopentylpyridin-3-ol, 6-Nitro-5-cyclopentylpyridin-3-ol quora.comrsc.org
BrominationBr₂/FeBr₃2-Bromo-5-cyclopentylpyridin-3-ol, 4-Bromo-5-cyclopentylpyridin-3-ol, 6-Bromo-5-cyclopentylpyridin-3-ol quimicaorganica.org
SulfonationSO₃/H₂SO₄5-Cyclopentyl-3-hydroxypyridine-2-sulfonic acid quimicaorganica.org

The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. stackexchange.comwikipedia.org The presence of a good leaving group at these positions facilitates the reaction. For this compound, a common strategy involves the conversion of the hydroxyl group to a better leaving group or the introduction of a halide at an activated position. The Chichibabin reaction, for instance, allows for the direct amination of pyridines at the 2-position. wikipedia.org

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

Starting MaterialReagentProductReference
2-Chloro-5-cyclopentylpyridin-3-olNaNH₂2-Amino-5-cyclopentylpyridin-3-ol wikipedia.org
4-Bromo-5-cyclopentylpyridin-3-olCH₃ONa5-Cyclopentyl-4-methoxypyridin-3-ol stackexchange.comquimicaorganica.org
2,6-Dichloro-5-cyclopentylpyridin-3-olR₂NH2,6-Bis(dialkylamino)-5-cyclopentylpyridin-3-ol youtube.com

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The hydroxyl group of this compound can act as a directed metalation group (DMG), directing strong bases like organolithium reagents to deprotonate the adjacent ortho positions (C2 and C4). wikipedia.orguwindsor.ca The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents. harvard.edunih.govbaranlab.org

The general steps for DoM are:

Protection of the acidic hydroxyl group.

Reaction with a strong base (e.g., n-BuLi, s-BuLi, or LDA) to achieve ortho-lithiation. uwindsor.ca

Quenching with an electrophile.

Table 3: Functionalization via Directed Ortho Metalation

Protected PyridinolElectrophileProduct after DeprotectionReference
3-(OMOM)-5-cyclopentylpyridine1. s-BuLi/TMEDA 2. I₂5-Cyclopentyl-2-iodopyridin-3-ol harvard.edu
3-(OTBS)-5-cyclopentylpyridine1. n-BuLi 2. DMF5-Cyclopentyl-3-hydroxy-4-pyridinecarboxaldehyde uwindsor.ca
3-(OCON(iPr)₂)-5-cyclopentylpyridine1. t-BuLi 2. (CH₃)₃SiCl5-Cyclopentyl-4-(trimethylsilyl)pyridin-3-ol nih.gov

Modifications of the Cyclopentyl Substituent

The cyclopentyl group attached at the C5 position of the pyridine ring provides another handle for structural diversification. These modifications can involve altering the ring size or introducing new functional groups onto the cycloalkane ring.

Methodologies exist to expand or contract the cyclopentyl ring, leading to cyclohexyl or cyclobutyl derivatives, respectively. Ring expansion can be achieved through reactions like the Tiffeneau-Demjanov rearrangement, which typically involves the treatment of a β-amino alcohol on the cycloalkane with nitrous acid. wikipedia.org Carbocation-mediated rearrangements can also lead to ring expansion, often driven by the formation of a more stable six-membered ring. chemistrysteps.comstackexchange.comstackexchange.com

Ring contraction is less common but can be accomplished through reactions such as the Favorskii rearrangement of an α-halocyclohexanone derivative or certain oxidative ring contractions. researchgate.netrsc.orgresearchgate.net

Table 4: Ring Size Modification of the Cyclopentyl Group

TransformationGeneral MethodResulting StructureReference
Ring ExpansionTiffeneau-Demjanov Rearrangement5-Cyclohexylpyridin-3-ol derivative wikipedia.org
Ring ContractionFavorskii Rearrangement5-Cyclobutylpyridin-3-ol derivative researchgate.net

Functional groups can be introduced onto the cyclopentyl ring, which can then be further manipulated. youtube.comlibretexts.org A common approach is free-radical halogenation to introduce a halogen atom, which can then be substituted by a variety of nucleophiles. Oxidation of the cyclopentyl ring can yield cyclopentanone (B42830) or cyclopentanol (B49286) derivatives, providing further points for chemical modification.

Table 5: Functional Group Interconversions on the Cyclopentyl Ring

ReactionReagentsProductReference
Free-Radical BrominationNBS, light/heat5-(1-Bromocyclopentyl)pyridin-3-ol msu.edu
OxidationKMnO₄5-(1-Hydroxycyclopentyl)pyridin-3-ol acs.org
SubstitutionNaCN (on brominated intermediate)5-(1-Cyanocyclopentyl)pyridin-3-ol epo.org

Synthesis of Dimers, Oligomers, and Polymeric Structures Incorporating this compound Units

The bifunctional nature of this compound, with its reactive hydroxyl group and potential for further functionalization on the pyridine ring, makes it a candidate for the synthesis of larger molecules such as dimers, oligomers, and polymers.

The formation of dimers can be achieved through various coupling strategies. For example, oxidative coupling of two molecules of this compound could potentially lead to bipyridine structures. The study of pyridine dimers has revealed different isomeric forms, including hydrogen-bonded, T-shaped, and stacked forms. nih.gov

The synthesis of pyridine-based oligomers and polymers has been explored, often with the goal of creating materials with specific electronic or optical properties. rsc.orgrsc.org For instance, diethynylpyridine-based monomers have been used to create conjugated polymers, where quaternization of the pyridine nitrogen enhances π-electron delocalization. rsc.orgrsc.org A similar strategy could be envisioned for derivatives of this compound, where suitable functional groups for polymerization are introduced.

Pyridine-based polybenzimidazoles have been synthesized for applications such as high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com These polymers are typically prepared by the polycondensation of pyridine dicarboxylic acids with tetraamines. benicewiczgroup.com By converting the cyclopentyl and hydroxyl groups of this compound into appropriate reactive moieties, it could potentially be incorporated into such polymeric backbones.

Table 1: Examples of Pyridine-Based Dimers, Oligomers, and Polymers

Compound TypeSynthetic StrategyPotential ApplicationReference
Pyridine DimersHigh-resolution matrix-isolation spectroscopyFundamental bonding studies nih.gov
Pyridine-based Alkynyl PolymersNucleophilic substitution and quaternizationEnhanced π-electron delocalization for electronic materials rsc.orgrsc.org
PolybenzimidazolesPolycondensationHigh-temperature fuel cells benicewiczgroup.com

Regioselective Synthesis of Isomers and Analogues of this compound

The regioselective synthesis of substituted pyridines is a significant area of research in organic chemistry due to the prevalence of the pyridine motif in pharmaceuticals and functional materials. mdpi.com Several methods have been developed for the controlled synthesis of polysubstituted 3-hydroxypyridines.

One approach involves the de novo synthesis from acyclic precursors. For example, a method utilizing a Pd(0)-catalyzed "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids has been reported to produce polysubstituted 3-hydroxypyridines. mdpi.comresearchgate.net By selecting appropriate starting materials, this method could be adapted for the synthesis of this compound and its analogues.

Another strategy is the hetero-Diels-Alder reaction. The reaction of 5-alkoxyoxazoles with dienophiles provides a single-step access to polysubstituted 3-hydroxypyridine (B118123) scaffolds. rsc.org This cycloaddition approach offers a versatile route to a variety of substituted 3-hydroxypyridines.

The synthesis of isomers, such as moving the cyclopentyl group to a different position on the pyridine ring or the hydroxyl group to the 2- or 4-position, would require different synthetic strategies. For instance, the synthesis of 4-alkylated pyridines can be achieved with high regioselectivity by using a maleate-derived blocking group. nih.gov

Table 2: Methods for Regioselective Synthesis of Substituted Pyridinols

MethodKey FeaturesPotential for Analogue SynthesisReference
"Anti-Wacker"-Type CyclizationPd(0)-catalyzed, from acyclic precursorsHigh control over substitution pattern mdpi.comresearchgate.net
Hetero-Diels-Alder ReactionSingle-step, from 5-alkoxyoxazolesVersatile for various substituents rsc.org
Blocking Group StrategyEnables C4-alkylation of pyridinesSynthesis of isomers with C4-substitution nih.gov

Advanced Spectroscopic and Structural Characterization of 5 Cyclopentylpyridin 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Conformational and Tautomeric Studies

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 5-Cyclopentylpyridin-3-ol in solution. Analysis of ¹H and ¹³C NMR spectra provides direct evidence of the chemical environment of each atom.

In principle, this compound can exist in tautomeric forms, primarily the phenolic form (pyridin-3-ol) and a zwitterionic pyridinium-3-olate form. The observed chemical shifts, particularly for the pyridine (B92270) ring protons and carbons, can help identify the predominant tautomer in a given solvent. For related 3-hydroxypyridine (B118123) derivatives, the phenolic form is generally favored in most solvents. acs.org

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the cyclopentyl group. The pyridine protons would appear as multiplets in the aromatic region, with their specific chemical shifts and coupling constants dictated by their positions relative to the hydroxyl and cyclopentyl groups. The cyclopentyl protons would typically appear as a set of complex multiplets in the upfield region.

The ¹³C NMR spectrum would complement this by showing characteristic signals for the sp²-hybridized carbons of the pyridine ring and the sp³-hybridized carbons of the cyclopentyl ring. The carbon atom attached to the hydroxyl group (C3) would exhibit a chemical shift significantly influenced by the electronic nature of the oxygen atom.

Predicted ¹H and ¹³C NMR Data for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H28.0 - 8.2-
C2-140 - 145
C3- (OH proton)150 - 155
H47.1 - 7.3-
C4-125 - 130
C5-135 - 140
H68.1 - 8.3-
C6-142 - 147
Cyclopentyl-Hα3.0 - 3.3-
Cyclopentyl-Cα-35 - 40
Cyclopentyl-Hβ1.6 - 1.9-
Cyclopentyl-Cβ-25 - 30
Cyclopentyl-Hγ1.5 - 1.8-
Cyclopentyl-Cγ-25 - 30

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignments

While 1D NMR provides initial data, 2D-NMR experiments are indispensable for unambiguous structural assignment. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks. It would confirm the connectivity between the protons on the pyridine ring (e.g., H2, H4, H6) and within the cyclopentyl ring, helping to trace the spin systems separately.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. diva-portal.org This allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. For instance, the proton at the C2 position of the pyridine ring would show a cross-peak with the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting the different fragments of the molecule. ipb.pt It detects long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those between the cyclopentyl protons (especially Hα) and the pyridine carbons (C4, C5, and C6), unequivocally confirming the attachment point of the cyclopentyl group at the C5 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This is particularly useful for conformational analysis, such as determining the preferred orientation of the cyclopentyl ring relative to the plane of the pyridine ring. mdpi.com

Variable Temperature NMR for Rotational Barriers and Dynamic Processes

The bond connecting the cyclopentyl group to the pyridine ring is a single bond, and rotation around it is expected. Variable Temperature (VT) NMR studies can be employed to investigate the energetics of this rotation. mdpi.commontana.edu

At room temperature, this rotation is likely fast on the NMR timescale, resulting in averaged signals for the cyclopentyl protons. However, if a significant energy barrier to rotation exists, cooling the sample could slow this process down. researchgate.net If the rotation becomes slow enough, separate signals for the non-equivalent protons in different rotational conformations (rotamers) might be observed. By analyzing the changes in the NMR line shapes as a function of temperature, specifically the temperature at which distinct signals coalesce into a single averaged peak (the coalescence temperature), the rotational energy barrier (ΔG‡) can be calculated. mdpi.commontana.edu This provides quantitative insight into the conformational flexibility of the molecule.

Mass Spectrometric Investigations of Fragmentation Pathways and Isomeric Distinctions

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers clues to its structure through analysis of its fragmentation patterns. nih.gov For this compound (MW: 163.22 g/mol ) chemscene.com, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 163.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways common to substituted pyridines and alkyl-aromatic compounds:

Loss of the Cyclopentyl Group: A major fragmentation pathway would be the cleavage of the C-C bond between the two rings, leading to the loss of a cyclopentyl radical (•C₅H₉, 69 Da) to give a fragment ion at m/z 94, corresponding to the [M - C₅H₉]⁺ ion.

Fragmentation within the Cyclopentyl Ring: The cyclopentyl group itself can undergo fragmentation, typically through the loss of neutral alkene molecules like ethene (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da).

Pyridine Ring Fragmentation: The pyridine ring can fragment through the loss of small neutral molecules like HCN (27 Da) or CO (28 Da), a pattern observed in the fragmentation of related hydroxypyridines. scispace.comasianpubs.org

Plausible Mass Spectrometric Fragments for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
163[M]⁺Molecular Ion
135[M - C₂H₄]⁺Loss of ethene from cyclopentyl ring
121[M - C₃H₆]⁺Loss of propene from cyclopentyl ring
94[M - C₅H₉]⁺Loss of cyclopentyl radical

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental formula and confirming the identity of the compound. acs.org

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, providing a "fingerprint" of its functional groups and information about intermolecular forces like hydrogen bonding. aip.orgnih.gov

For this compound, the key vibrational modes would be:

O-H Stretching: A broad and strong absorption band in the IR spectrum, typically in the range of 3400-3200 cm⁻¹, is characteristic of the hydroxyl group involved in intermolecular hydrogen bonding. The position and breadth of this band can indicate the strength of these interactions in the solid state or in concentrated solutions.

Aromatic C-H Stretching: These vibrations typically appear as sharp, medium-intensity bands just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the cyclopentyl group will give rise to strong absorption bands in the 2960-2850 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring are expected to produce several bands in the 1600-1400 cm⁻¹ region. These bands are characteristic of the aromatic system.

C-O Stretching: The C-O stretch of the phenolic hydroxyl group will likely appear as a strong band around 1200-1250 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic and aliphatic hydrocarbon portions of the molecule. The analysis of these spectra in different phases (solid vs. solution) can reveal changes in intermolecular hydrogen bonding networks. dergipark.org.tr

X-ray Crystallographic Analysis of this compound and its Cocrystals/Salts for Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orglibretexts.org If suitable crystals of this compound or its derivatives (such as salts or cocrystals) can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. jhu.edunih.govmdpi.com

Crucially, X-ray analysis would reveal the supramolecular architecture, showing how the molecules pack in the crystal lattice. It would provide unambiguous evidence of intermolecular hydrogen bonding, identifying the donor-acceptor distances and angles. For instance, it would likely show the formation of hydrogen-bonded chains or dimers involving the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule, a common motif in pyridinol structures. researchgate.net The analysis would also detail any π-π stacking interactions between the pyridine rings.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (if applicable for chiral derivatives)

This compound itself is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it will not exhibit optical activity and will be silent in Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy. cas.cz

However, these techniques would become essential if a chiral derivative were to be synthesized. mdpi.commdpi.com Chirality could be introduced, for example, by:

Substituting the cyclopentyl ring to create a stereocenter.

Creating a situation of atropisomerism (axial chirality) by introducing bulky substituents that hinder rotation around the pyridine-cyclopentyl bond, although this is less likely without additional bulky groups.

For such a chiral derivative, CD and ORD spectroscopy would be powerful tools. cas.cz They measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. scispace.com These techniques are highly sensitive to the three-dimensional arrangement of atoms around a chiral center. By comparing experimentally measured CD/ORD spectra with those predicted from quantum chemical calculations, the absolute configuration (R or S) of the chiral derivative could be determined. mdpi.com These methods would also be invaluable for assessing the enantiomeric purity of a synthesized sample.

Computational Chemistry and Theoretical Modeling of 5 Cyclopentylpyridin 3 Ol

Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its ground-state electron density. wikipedia.org DFT has become a versatile tool in chemistry for its balance of accuracy and computational cost, making it suitable for studying molecules like 5-Cyclopentylpyridin-3-ol. springerprofessional.de

Theoretical studies would typically involve optimizing the geometry of this compound using a specific functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to find its minimum energy conformation. researchgate.netnih.govepstem.net From this optimized structure, various electronic properties and reactivity descriptors can be calculated to understand its chemical nature. aps.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comrsc.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, whereas the LUMO energy relates to its electron affinity and electrophilicity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridinol ring, with significant contributions from the oxygen and nitrogen lone pairs and the π-system. This indicates the molecule's potential to act as a nucleophile or undergo electrophilic attack at these sites. The LUMO is anticipated to be distributed across the π-antibonding system of the pyridine (B92270) ring. The energy gap between these orbitals would provide a measure of the molecule's stability.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)Description
EHOMO-5.87Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
ELUMO-0.92Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
Energy Gap (ΔE)4.95ELUMO - EHOMO, an indicator of chemical reactivity and kinetic stability.

The distribution of electron density within a molecule is fundamental to understanding its polarity, solubility, and intermolecular interactions. DFT calculations can provide detailed information about this distribution through methods like Mulliken population analysis. Furthermore, the molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface. tntech.edu The MEP illustrates the net electrostatic effect of the molecule's nuclei and electrons, identifying regions of positive and negative potential. wikipedia.orgyoutube.com

An MEP map of this compound would be expected to show regions of negative electrostatic potential (typically colored red) concentrated around the electronegative oxygen and nitrogen atoms, highlighting these areas as likely sites for electrophilic attack. saskoer.ca Conversely, regions of positive potential (colored blue) would be found around the hydrogen atom of the hydroxyl group, indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. The nonpolar cyclopentyl group would exhibit a neutral potential (green).

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

AtomElementMulliken Charge (a.u.)
O1Oxygen-0.655
H1 (hydroxyl)Hydrogen+0.431
N1Nitrogen-0.589
C3 (hydroxyl-bearing)Carbon+0.210
C5 (cyclopentyl-bearing)Carbon-0.150

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics of a molecule and its interactions with its environment, such as a solvent. nih.gov

An MD simulation of this compound, likely in a periodic box of a chosen solvent like water, could be performed to explore its conformational landscape. The primary focus would be on the rotational freedom of the bond connecting the cyclopentyl group to the pyridine ring and the flexibility of the cyclopentyl ring itself. These simulations would reveal the most stable conformations and the energy barriers between them. Additionally, the simulation would elucidate the nature of solvent interactions, particularly the formation and dynamics of hydrogen bonds between the molecule's hydroxyl group and pyridine nitrogen and the surrounding water molecules.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic parameters with a high degree of accuracy. nih.govmdpi.com These calculations can serve as a powerful aid in the interpretation of experimental spectra. For this compound, theoretical calculations of its infrared (IR) and nuclear magnetic resonance (NMR) spectra would be particularly insightful. epstem.net

Vibrational frequency analysis would yield a theoretical IR spectrum, where the calculated frequencies correspond to specific vibrational modes of the molecule (e.g., O-H stretching, C-N stretching, aromatic C-H bending). Comparing these calculated frequencies (often with a scaling factor) to experimental data can confirm the molecular structure. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental results to aid in signal assignment.

Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)
O-H Stretch35503545
Aromatic C-H Stretch30803075
Aliphatic C-H Stretch29602955
C=N/C=C Ring Stretch15901588
C-O Stretch12501247

Predictive Modeling for Reaction Pathways and Transition States

A significant advantage of computational chemistry is its ability to model the entire course of a chemical reaction, including the identification of short-lived intermediates and high-energy transition states that are difficult to observe experimentally. nih.gov By mapping the potential energy surface of a reaction, researchers can determine reaction mechanisms and calculate activation energies, which govern reaction rates.

For this compound, one could model a variety of reactions, such as its O-alkylation or an electrophilic aromatic substitution on the pyridine ring. The process would involve identifying the structures of the reactants, products, and any intermediates. A search algorithm would then be used to locate the transition state (a first-order saddle point on the potential energy surface) connecting these species. The calculated energy difference between the reactants and the transition state provides the activation energy barrier for the reaction.

Table 4: Hypothetical Energy Profile for a Reaction of this compound (e.g., Electrophilic Bromination)

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Br₂)0.0
Transition State+15.5
Intermediate (Sigma Complex)+4.2
Products (Brominated compound + HBr)-8.7

Quantitative Structure-Property Relationship (QSPR) Studies for Non-Biological Properties

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or in some cases, non-biological properties. rsc.org These models are built by calculating a set of molecular descriptors from the compound's structure and using statistical methods to find a quantitative relationship between these descriptors and an observed property.

For this compound, a QSPR study could be developed to predict various non-biological properties. First, a range of molecular descriptors would be calculated using computational software. These could include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). These descriptors could then be correlated with physical properties like boiling point, refractive index, or solubility in different solvents. Such models, once validated, can be used to predict the properties of other, similar pyridine derivatives.

Table 5: Selected Hypothetical Molecular Descriptors and Predicted Properties for this compound

Descriptor/PropertyTypeCalculated/Predicted Value
Molecular WeightConstitutional179.24 g/mol
LogP (Octanol-Water Partition Coefficient)Physicochemical2.15
Dipole MomentQuantum-Chemical2.88 D
PolarizabilityQuantum-Chemical20.1 ų
Boiling Point (Predicted by QSPR)Physical Property285 °C
Refractive Index (Predicted by QSPR)Physical Property1.56

Applications of 5 Cyclopentylpyridin 3 Ol in Chemical Research Excluding Biological/clinical

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group in 5-Cyclopentylpyridin-3-ol make it an effective chelating agent, capable of coordinating with a variety of metal centers. This ability is central to its application in catalysis.

This compound can act as a bidentate ligand, coordinating to metal ions through both the pyridyl nitrogen and the hydroxyl oxygen. This chelation enhances the stability of the resulting metal complexes. The formation of such complexes is a critical first step in the generation of active catalysts. Research has shown that pyridinyl alcohol derivatives can form stable complexes with various transition metals, including nickel, copper, zinc, and cobalt. mdpi.comnih.gov The geometry of these complexes can vary, with possibilities including tetrahedral and square planar arrangements, depending on the metal center and other ligands present. nih.gov The cyclopentyl group, while not directly involved in coordination, can influence the steric and electronic environment of the metal center, thereby modulating the catalytic activity and selectivity of the complex.

Table 1: Examples of Metal Complexes with Pyridinyl Alcohol-Type Ligands

Metal Ion Ligand Type Potential Coordination Geometry Reference
Ni(II) 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol Tetrahedral nih.gov
Cu(II) 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol Square Planar nih.gov
Zn(II) 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol Tetrahedral nih.gov
Co(III) Chiral Tripyridyldiamine Octahedral nih.gov
Fe(II) Chiral Tripyridyldiamine Octahedral nih.gov

While direct catalytic applications of this compound itself are not extensively documented in readily available literature, the broader class of pyridinyl alcohol ligands has been successfully employed in various catalytic transformations. For instance, palladium complexes bearing phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are widely used for C-N cross-coupling reactions. nih.gov The fundamental principle of a nitrogen-containing heterocyclic ligand stabilizing a catalytically active metal center is well-established. It is plausible that complexes of this compound could find utility in similar reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. The hydroxyl group could also be deprotonated to form an alcoholato ligand, which can influence the electronic properties of the metal center and, consequently, the catalytic cycle. The cyclopentyl group would likely play a role in tuning the solubility and steric bulk of the catalyst, potentially impacting substrate scope and reaction efficiency.

Employment as a Chemical Probe in Mechanistic Organic Chemistry

The specific reactivity and spectroscopic properties of this compound and its derivatives can be exploited to study the mechanisms of organic reactions. While direct use as a probe is not widely reported, its structural motifs are relevant to mechanistic investigations. For example, the pyridinium (B92312) ion that can be formed from the pyridine nitrogen is a known entity in organic reactions, and its formation and reactivity can be monitored spectroscopically. The hydroxyl group can act as a reporter, with its protonation state or derivatization providing insight into the reaction environment. The cyclopentyl group, being relatively inert, can serve as a bulky substituent to probe steric effects in a reaction mechanism.

Development of New Synthetic Reagents and Building Blocks

While specific, widespread applications of this compound as a standalone synthetic reagent are not extensively documented in publicly available literature, its structural motifs suggest its primary role as a valuable building block in organic synthesis. The presence of the hydroxyl group on the pyridine ring allows for a range of chemical transformations, making it a versatile precursor for more complex molecules.

Key reactive sites and potential transformations include:

O-Alkylation and O-Arylation: The hydroxyl group can be readily alkylated or arylated to introduce a variety of functional groups, thereby modifying the electronic and steric properties of the molecule.

Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of corresponding esters, which can serve as intermediates or as target molecules with specific properties.

Conversion to Halopyridines: The hydroxyl group can be converted to a leaving group, such as a halide (e.g., chloro, bromo), which then allows for a wide array of nucleophilic substitution and cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

Although detailed studies focusing solely on this compound as a novel reagent are limited, its utility as an intermediate is implied in synthetic pathways targeting more complex pyridyl compounds. Its value lies in its ability to introduce a substituted pyridyl moiety into a larger molecular framework.

Environmental Remediation Applications (e.g., adsorption studies)

Currently, there is a notable absence of specific research literature detailing the application of this compound in environmental remediation, including adsorption studies for the removal of pollutants.

However, the general class of pyridinol compounds has been investigated for their potential to interact with metal ions and organic pollutants. The nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group can act as coordination sites for metal ions. This suggests a theoretical potential for this compound or its derivatives to be explored as adsorbents for heavy metal removal from aqueous solutions.

Should research in this area be undertaken, key parameters for investigation would include:

Adsorption Capacity: The maximum amount of a specific pollutant that can be adsorbed per unit mass of the adsorbent.

Adsorption Isotherms: Models such as the Langmuir and Freundlich isotherms would be used to describe the equilibrium of adsorption.

Adsorption Kinetics: Studies to determine the rate at which adsorption occurs.

Effect of pH: The pH of the solution would significantly influence the surface charge of the adsorbent and the speciation of the pollutant.

It is important to reiterate that these are hypothetical applications based on the chemical structure of this compound and the known properties of related compounds. Without dedicated experimental studies, its efficacy and feasibility in environmental remediation remain speculative.

Analytical Methodologies for Research Grade Purity and Quantification of 5 Cyclopentylpyridin 3 Ol

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of impurities in chemical substances. For a polar compound like 5-Cyclopentylpyridin-3-ol, a reversed-phase HPLC (RP-HPLC) method is often the most suitable approach.

The development of a robust HPLC method for impurity profiling involves a systematic optimization of several parameters to achieve adequate separation of the main compound from any potential process-related impurities or degradation products. A typical starting point would involve a C18 stationary phase, which is versatile and effective for a wide range of polar and non-polar compounds.

The mobile phase composition is a critical factor influencing retention and selectivity. A mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, is commonly employed. The pH of the aqueous phase can significantly impact the retention of ionizable compounds like pyridinols. For this compound, which has a phenolic hydroxyl group, adjusting the pH can control its ionization state and, consequently, its retention time.

A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute impurities with a wide range of polarities. The development process would involve screening different columns, mobile phase compositions, and gradient profiles to achieve the best possible resolution between the main peak and any impurity peaks.

Table 1: Illustrative HPLC Method Parameters for Impurity Profiling of this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile byproducts that may be present in the final product from the synthetic route.

For the analysis of this compound, a derivatization step, such as silylation, may be necessary to increase its volatility and thermal stability, allowing for successful elution from the GC column. The choice of the GC column is also critical; a mid-polarity column, such as one with a phenyl-substituted stationary phase, would be a suitable starting point.

The mass spectrometer provides detailed structural information, enabling the identification of unknown impurities by analyzing their fragmentation patterns. The NIST library is a valuable resource for comparing the mass spectra of unknown peaks to known compounds. nih.govnih.gov

Table 2: Hypothetical GC-MS Operating Conditions for the Analysis of Derivatized this compound

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (2 min), then 10 °C/min to 300 °C (5 min)
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50-550 amu

Spectrophotometric and Electrochemical Detection Methods in Research Settings

Spectrophotometric methods offer a simple and cost-effective means for the quantification of compounds that possess a chromophore. Pyridine (B92270) and its derivatives typically exhibit UV absorbance, which can be exploited for their determination. researchgate.net The complexation of pyridinols with metal ions, such as iron(III), can lead to the formation of colored complexes, providing a basis for a colorimetric assay. nih.gov The wavelength of maximum absorbance (λmax) and the molar absorptivity would need to be determined for this compound to develop a quantitative method based on Beer-Lambert law.

Electrochemical methods provide a highly sensitive alternative for the detection and quantification of electroactive compounds. The phenolic hydroxyl group and the pyridine ring in this compound are expected to be electrochemically active. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study its redox behavior and to develop quantitative analytical methods. researchgate.netrsc.org The development of an electrochemical sensor for this compound would involve the selection of a suitable electrode material and the optimization of experimental parameters such as pH and scan rate.

Table 3: Potential Spectrophotometric and Electrochemical Parameters for this compound Analysis

TechniqueParameterIllustrative Value
UV-Vis Spectrophotometry Wavelength (λmax)~270 nm
SolventEthanol
Cyclic Voltammetry Working ElectrodeGlassy Carbon Electrode
Scan Rate100 mV/s
Potential Range-1.0 to +1.5 V (vs. Ag/AgCl)
Supporting Electrolyte0.1 M Phosphate Buffer (pH 7.0)

Future Directions and Emerging Research Avenues for 5 Cyclopentylpyridin 3 Ol

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally friendly methods for synthesizing 5-Cyclopentylpyridin-3-ol and its derivatives is a primary area of future research. Current synthetic strategies for polysubstituted pyridines often rely on multi-step processes that may involve harsh reagents and generate significant waste. nih.gov Future efforts will likely focus on green chemistry principles to improve the synthesis of 3-hydroxypyridine (B118123) scaffolds. researchgate.netrsc.org

One promising approach is the use of one-pot multicomponent reactions, which can increase efficiency and atom economy. researchgate.net Another avenue involves the application of novel catalytic systems, including biocatalysts and transition metal catalysts, to facilitate the construction of the pyridine (B92270) ring with high selectivity and yield under milder conditions. journalcsij.com For instance, a revisited hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles has been shown to be a general and single-step access to polysubstituted 3-hydroxypyridine scaffolds. rsc.org Additionally, methods for the C3 selective hydroxylation of pyridines using photochemical valence isomerization of pyridine N-oxides could be adapted for the synthesis of this compound. nih.gov

A Russian patent describes a method for preparing 3-hydroxypyridine derivatives by treating 2-acylfurans with a nitrogen-containing compound under elevated pressure and temperature, which could be explored for the synthesis of this compound. google.com The development of a large-scale synthesis for related compounds like alkyl 5-hydroxy-pyridin-2-yl acetate (B1210297) highlights the feasibility of producing these complex pyridines in larger quantities for further research and application. researchgate.net

Expansion of Non-Biological Application Domains in Advanced Materials

The unique properties of this compound make it a candidate for incorporation into advanced materials. The pyridine moiety, with its ability to coordinate with metal ions, suggests potential applications in the development of novel catalysts and functional polymers. mdpi.commdpi.com

Future research could explore the use of this compound as a monomer in the synthesis of fluorinated polymers and network materials. Perfluoropyridine, a related compound, has been used to create materials with enhanced thermal stability and chemical resistance. mdpi.com The incorporation of the cyclopentyl group could further modulate the physical properties of such polymers, including their solubility and processability.

Another area of interest is the development of organic electronics. The π-conjugated system of the pyridine ring, combined with the potential for self-assembly through hydrogen bonding from the hydroxyl group, could be leveraged to create new organic semiconductors or components for dye-sensitized solar cells. mdpi.com Research into rhodanine (B49660) derivatives containing a pyridine moiety has shown their potential in such applications. mdpi.com

Advanced Computational Insights into Reactivity and Properties

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound at the molecular level. Density Functional Theory (DFT) studies can provide valuable insights into the compound's electronic structure, reactivity, and spectroscopic properties. nih.govresearchgate.net

Future computational work could focus on several key areas. DFT calculations can be used to model the reaction mechanisms of novel synthetic routes, helping to optimize reaction conditions and predict potential byproducts. mdpi.com Such studies have been successfully applied to understand the synthesis of other heterocyclic compounds like 2,4,5-trisubstituted-1H-pyrrol-3-ol. mdpi.com

Furthermore, computational methods can be employed to predict the properties of materials incorporating this compound. For example, simulations can help to understand how the molecule's structure influences the properties of polymers or its interaction with metal surfaces. DFT has been used to study the properties of pi-conjugated pyridine-based tetrathiafulvalene (B1198394) derivatives for potential applications in materials science. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules, and this compound is no exception. These technologies can be applied to accelerate various aspects of its research, from synthesis planning to property prediction.

ML models can be trained on existing chemical reaction data to predict the outcomes of novel synthetic routes for pyridine derivatives, potentially identifying more efficient pathways to this compound. researchgate.net Machine learning has already been used to predict the active sites of quinoline (B57606) derivatives for C-H functionalization, a technique that could be adapted to predict the reactivity of this compound. doaj.org

In the realm of materials science, ML algorithms can predict the properties of polymers or other materials containing this compound, guiding the design of new materials with desired characteristics. For instance, machine learning has been used to predict the catalytic activities of bis(imino)pyridine metal complexes, which could inform the design of new catalysts based on this compound. nih.gov

Interdisciplinary Research with Nanoscience and Engineering

The intersection of nanoscience and the chemistry of this compound opens up exciting possibilities for creating novel functional nanomaterials. The pyridine and hydroxyl groups of the molecule can act as anchor points for functionalizing the surface of nanoparticles, imparting new properties and functionalities. journalcsij.comresearchgate.net

Future research could focus on the development of nanoparticles functionalized with this compound for applications in catalysis, sensing, or targeted drug delivery. For example, iron oxide nanoparticles functionalized with aminopyridine have been shown to be effective catalysts. journalcsij.com Similarly, terbium fluoride (B91410) nanoparticles functionalized with pyridine have been studied for their optical properties. researchgate.net

The self-assembly properties of this compound could also be exploited in the creation of ordered nanostructures on surfaces. The ability of pyridine-containing molecules to form organized layers on substrates like gold could be harnessed to create new electronic or sensing devices. nih.gov The cyclopentyl group would likely play a significant role in directing the packing and organization of these self-assembled monolayers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.